(Piperazin-1-yl)methanesulfonic acid is a chemical compound that combines a piperazine moiety with a methanesulfonic acid group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents. Methanesulfonic acid is recognized for its ability to form salts with various amines, enhancing their solubility and bioavailability.
The compound can be synthesized through various methods involving piperazine derivatives and methanesulfonic acid. It is often utilized in pharmaceutical research, particularly in the synthesis of drugs targeting central nervous system disorders and other therapeutic areas.
This compound falls under the category of sulfonic acids, specifically as a derivative of methanesulfonic acid. It is classified as an organic compound due to its carbon-based structure and is further categorized as an amine due to the presence of the piperazine ring.
The synthesis of (piperazin-1-yl)methanesulfonic acid typically involves the reaction of piperazine with methanesulfonic acid. The following methods are commonly employed:
The molecular structure of (piperazin-1-yl)methanesulfonic acid features:
(Piperazin-1-yl)methanesulfonic acid can participate in several chemical reactions:
These reactions are often facilitated by the presence of solvents that stabilize ionic species, such as dimethyl sulfoxide or acetonitrile.
The mechanism of action for compounds containing (piperazin-1-yl)methanesulfonic acid typically involves:
Research indicates that derivatives of this compound may exhibit activity against various targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
(Piperazin-1-yl)methanesulfonic acid has several applications in scientific research:
The molecular architecture of (Piperazin-1-yl)methanesulfonic acid (C₅H₁₂N₂O₃S, PubChem CID: 45099779) features a piperazine ring connected via a methylene bridge to a methanesulfonic acid group [1]. This configuration imparts several key characteristics:
Table 1: Key Structural Parameters of (Piperazin-1-yl)methanesulfonic Acid
Parameter | Value/Characteristic | Functional Implication |
---|---|---|
Molecular Formula | C₅H₁₂N₂O₃S | Balanced heteroatom content for solubility |
pKa (Piperazine N) | ~9.5 | Protonation at physiological pH |
pKa (Sulfonic acid) | ~ -1.5 | Permanent anion formation |
Polar Surface Area | ~95 Ų | Optimal membrane permeability |
Hydrogen Bond Acceptors | 5 (3 sulfonate O, 2 N) | Target interaction capability |
Hydrogen Bond Donors | 1 (Protonated piperazine N) | Solvation and binding potential |
The electronic distribution within the molecule significantly influences reactivity. Sulfonate's strong electron-withdrawing effect reduces piperazine nitrogen basicity compared to unsubstituted piperazine (ΔpKa ≈ 2 units). This moderates nucleophilicity, making it less prone to unwanted alkylation yet retaining sufficient reactivity for targeted bond formation in API synthesis [4] [6].
Piperazine-sulfonic acid hybrids emerged from systematic efforts to optimize drug solubility and target engagement. Key milestones include:
Early Zwitterion Development (1970s-1980s): Initial research focused on biological buffers like PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)), where the piperazine-sulfonic acid combination demonstrated exceptional pH stability in biochemical systems [4]. This established the structural template for advanced derivatives.
Anticancer Agent Piposulfan (1980s): The synthesis of Piposulfan (1,4-bis(3-((methylsulfonyl)oxy)-1-oxopropyl)piperazine) represented a breakthrough in prodrug design [2]. Its structure incorporates two methanesulfonate esters linked via propionyl spacers to piperazine nitrogens. Upon metabolic activation, it releases bis-alkylating species that crosslink DNA in tumor cells. With over 50 synonyms documented in patents (e.g., A-20968, NSC-47774), it became a structural archetype for DNA-targeted agents [2].
Kinase Inhibitor Era (2010s): FDA-approved CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) incorporated substituted piperazines with sulfonamide/sulfonate groups to enhance solubility and kinase selectivity [4]. Synthetic routes employed transition metal-free coupling using LiHMDS to link piperazine intermediates with chloropyrimidines, avoiding Pd contamination in APIs [4].
MEK Inhibitor Innovations (2020s): Recent anticancer derivatives like compound 10g (N-(piperazin-1-yl)alkyl dibenzocarbazoles) inhibit MEK1 kinase (IC₅₀ = 0.11 µM) through sulfonate-mediated H-bonding in the ATP pocket [7]. These agents induce dual oncosis and apoptosis in hepatocarcinoma by elevating ROS and disrupting mitochondrial membranes [7].
Table 2: Evolution of Key Piperazine-Sulfonic Acid Hybrid Therapeutics
Era | Representative Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1980s | Piposulfan | Antineoplastic (Alkylating agent) | Bis-methanesulfonate ester prodrug |
2000s | Vortioxetine | Antidepressant (Multi-target) | Piperazine-sulfonyl linkage for 5-HT modulation |
2010s | Palbociclib | CDK4/6 inhibitor (Breast cancer) | Sulfonamide-piperazine solubility enhancer |
2020s | Compound 10g | MEK1 inhibitor (Hepatocarcinoma) | N-(piperazin-1-yl)alkyl side chain with sulfonate |
Patent analysis reveals accelerating innovation, with methanesulfonic acid derivatives featuring prominently in 166 patents since 2010, particularly for electroplating electrolytes and pharmaceutical salts [8]. The compound's environmental profile (biodegradability, low ecotoxicity) further drives adoption in green chemistry applications [6] [8].
Contemporary research objectives focus on four strategic domains:
Synthetic Methodology Advancement: Developing transition metal-free coupling for piperazine-sulfonate conjugation to eliminate Pd residues in APIs. Recent protocols use LiHMDS-mediated nucleophilic substitution, achieving >90% yield in CDK inhibitor synthesis [4]. Flow chemistry approaches enable safer handling of sulfonyl chloride intermediates for scale-up [4] [6].
Enhanced Blood-Brain Barrier Penetration: Engineering zwitterionic prodrugs where (piperazin-1-yl)methanesulfonic acid serves as a transient solubility modulator. The permanently charged sulfonate is enzymatically cleaved in the brain, releasing active amine therapeutics for neurological targets [5] [10].
Green Industrial Applications: Utilizing the compound as a biodegradable catalyst in esterification and biodiesel production. Methanesulfonic acid derivatives exhibit >90% catalytic efficiency in fatty acid methyl ester synthesis, replacing corrosive H₂SO₄ [6]. The electronics industry employs high-purity grades (≥99%) for tin-lead electroplating due to superior conductivity and low vapor pressure [6].
Targeted Oncology Agents: Designing piperazine-sulfonate conjugates that exploit tumor-specific transporters (e.g., LAT1). The sulfonate group mimics physiological substrates, enabling selective uptake in cancer cells. Current lead compounds show 10-fold selectivity versus normal cells [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1